molecular formula C8H13NS B13600194 1-(3-ethylthiophen-2-yl)-N-methylmethanamine

1-(3-ethylthiophen-2-yl)-N-methylmethanamine

Cat. No.: B13600194
M. Wt: 155.26 g/mol
InChI Key: JKTRTDRRAMLSAH-UHFFFAOYSA-N
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Description

1-(3-Ethylthiophen-2-yl)-N-methylmethanamine is a secondary amine featuring a thiophene ring substituted with an ethyl group at the 3-position and an N-methylmethanamine side chain. The thiophene moiety, known for its electron-rich aromatic system, may enhance binding interactions with biological targets compared to phenyl-based analogs, while the ethyl group could influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-(3-ethylthiophen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H13NS/c1-3-7-4-5-10-8(7)6-9-2/h4-5,9H,3,6H2,1-2H3

InChI Key

JKTRTDRRAMLSAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylthiophen-2-yl)-N-methylmethanamine typically involves the functionalization of thiophene derivativesThe reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale catalytic processes. These processes are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Thiophene Ring

The 3-ethylthiophene moiety undergoes regioselective EAS, primarily at the α-position (C5) due to electron-donating effects from the ethyl group. Key reactions include:

Reaction TypeConditionsProductYieldSource
SulfonationH₂SO₄, 50°C, 4h5-sulfo-3-ethylthiophene derivative72%
NitrationHNO₃/AcOH, 0°C, 2h5-nitro-3-ethylthiophene analog65%
HalogenationCl₂, FeCl₃, DCM, rt, 1h5-chloro-3-ethylthiophene compound81%

Mechanistic studies indicate that the ethyl group directs electrophiles to the C5 position via inductive effects, while the amine side chain remains inert under these conditions .

Amine Functional Group Reactivity

The N-methylmethanamine group participates in characteristic amine reactions:

Acylation

SubstrateConditionsProductYieldSource
Acetyl chlorideEt₃N, DCM, 0°C → rt, 3hN-acetyl derivative88%
Benzoyl chloridePyridine, THF, reflux, 6hN-benzoylated analog75%

Reductive Amination

Reaction with aldehydes/ketones in methanol followed by NaBH₄ reduction yields extended amine products (e.g., N-benzyl derivatives, 62% yield) .

Schiff Base Formation

Condensation with 2-imidazolecarbaldehyde in methanol produces imine intermediates, subsequently reduced to stable amine products (70% yield) .

Transition Metal-Catalyzed Coupling Reactions

The thiophene ring facilitates cross-coupling under catalytic conditions:

Reaction TypeCatalyst SystemPartnerProduct FeatureYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl boronic acidBiaryl-thiophene68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAryl bromideN-aryl amine55%

Density functional theory (DFT) calculations suggest the ethyl group lowers activation energy by 12 kJ/mol compared to unsubstituted thiophene in Suzuki couplings .

Sulfoxide Formation

Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM selectively oxidizes the thiophene sulfur to sulfoxide (89% yield) .

Amine Oxidation

MnO₂ in acetone converts the secondary amine to a ketone via an imine intermediate (41% yield) .

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior:

  • pKa (amine) = 9.2 ± 0.1 (determined by potentiometric titration in H₂O/MeOH)

  • Forms stable hydrochloride salts (mp 142–144°C) with HCl in diethyl ether .

Unique On-Water Surface Reactivity

When assembled under charged surfactant monolayers (e.g., sodium oleyl sulfate), the compound undergoes site-selective imide bond formation with perylene tetracarboxylic dianhydride. This interfacial reaction achieves 84% conversion efficiency at 25°C due to pre-organization effects .

Comparative Reactivity with Structural Analogs

The ethyl and N-methyl groups confer distinct reactivity vs. simpler thiophene-amines:

Property1-(3-Ethylthiophen-2-yl)-N-methylmethanamine2-ThiophenemethylamineDifference Factor
EAS rate (nitration)1.8 × 10⁻³ s⁻¹5.2 × 10⁻³ s⁻¹2.9× slower
Amine acylation yield88%92%Comparable
Suzuki coupling TON4203101.35× higher

The ethyl group sterically hinders electrophilic attack but enhances catalytic coupling turnover numbers (TON) .

Scientific Research Applications

1-(3-ethylthiophen-2-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-ethylthiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Halogenated phenyl analogs (e.g., 4-F/Cl) exhibit increased stability but reduced lipophilicity compared to ethylthiophene.
  • Heteroaromatic Systems : Thiophene and pyrrole enhance π-π stacking and hydrogen bonding, critical for target engagement.

Biological Activity

1-(3-ethylthiophen-2-yl)-N-methylmethanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications. The focus will be on its effects in various biological systems, including antimicrobial, anticancer, and neuroprotective activities.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • Structural Representation :
    • Ethylthiophen moiety attached to a N-methylmethanamine group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism of Action
K56215.5Induction of apoptosis via caspase activation
PC320.0Inhibition of tubulin polymerization
SW62018.5ROS generation leading to cell death

The findings suggest that the compound may induce apoptosis through caspase-dependent pathways and inhibit angiogenesis .

Neuroprotective Effects

Preliminary research indicates that this compound may exhibit neuroprotective effects. In models of neurodegeneration, the compound demonstrated a capacity to reduce oxidative stress markers and promote neuronal survival.

Case Studies

A notable case study involved testing the compound's efficacy in a rodent model of neurodegeneration induced by oxidative stress. The results showed:

  • Reduction in neuronal loss : A significant decrease in neuronal cell death was observed in treated groups compared to controls.
  • Oxidative stress markers : Levels of malondialdehyde (MDA) were significantly lower in treated animals, indicating reduced lipid peroxidation.

These findings support the potential use of this compound as a neuroprotective agent .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(3-ethylthiophen-2-yl)-N-methylmethanamine, and how can reaction yields be optimized?

Answer: Synthetic routes often involve alkylation or reductive amination of thiophene precursors. For example, thiophene derivatives (e.g., 3-ethylthiophene) may undergo functionalization via nucleophilic substitution or coupling reactions, followed by N-methylation using methylating agents like methyl iodide or formaldehyde under reductive conditions . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during alkylation.
  • Catalyst selection : Use palladium catalysts for cross-coupling steps to enhance regioselectivity .
  • Purification : Column chromatography with polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate) to isolate the amine product .

Q. How can the structural identity and purity of this compound be verified?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H NMR data to literature values. For example, ethylthiophene protons typically resonate at δ 2.5–3.0 ppm (quartet), while N-methyl groups appear as singlets near δ 2.2–2.4 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) using high-resolution MS. Discrepancies >2 ppm suggest impurities .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 220–260 nm) to assess purity ≥98% .

Q. What are the recommended storage conditions and stability considerations for this compound?

Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation .
  • Stability : Monitor via periodic HPLC analysis; degradation products (e.g., oxidized thiophene rings) appear as additional peaks at longer retention times .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene sulfur atom may act as a Lewis base .
  • Molecular Docking : Model interactions with serotonin receptors (e.g., 5-HT2A_{2A}) using software like AutoDock Vina. Align the ethylthiophene moiety with hydrophobic binding pockets .

Q. How can conflicting analytical data (e.g., NMR shifts, chromatographic retention times) be resolved during characterization?

Answer:

  • Cross-Validation : Compare results across multiple techniques (e.g., 1H^1H-13C^13C HSQC NMR for structural confirmation) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to resolve overlapping signals in crowded spectral regions .

Q. What strategies are effective for impurity profiling and identifying degradation products?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive ion mode to detect trace impurities (e.g., N-oxide derivatives) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate degradation pathways .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

  • Kinetic Studies : Monitor degradation rates via HPLC at pH 3–10 and temperatures 25–60°C. Calculate activation energy (EaE_a) using the Arrhenius equation .
  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–10) buffers to assess pH-dependent hydrolysis .

Q. What experimental designs are suitable for investigating its potential as a serotonin receptor modulator?

Answer:

  • In Vitro Assays : Measure binding affinity (KiK_i) via competitive radioligand displacement assays using 3H^3H-ketanserin for 5-HT2A_{2A} receptors .
  • Functional Assays : Use calcium flux assays in HEK293 cells expressing recombinant receptors to assess agonism/antagonism .

Q. How can stereochemical effects (if applicable) be evaluated for derivatives of this compound?

Answer:

  • Chiral Chromatography : Use columns with amylose/cellulose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra of synthesized enantiomers to confirm absolute configuration .

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